10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one
Description
10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one is a spiro compound characterized by a unique structure where two rings are connected through a single atom. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Properties
CAS No. |
53172-15-9 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
8-hydroxy-4,4,10,10-tetramethylspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C15H26O2/c1-13(2)5-11(16)7-15(9-13)8-12(17)6-14(3,4)10-15/h11,16H,5-10H2,1-4H3 |
InChI Key |
YTUYYFBHBLSSNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC2(C1)CC(=O)CC(C2)(C)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the spiro structure.
Industrial Production Methods
In an industrial setting, the production of 10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The spiro structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols. Substitution reactions can lead to a wide range of derivatives with varying functional groups.
Scientific Research Applications
10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s stability and unique structure make it useful in studying biological processes and interactions.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.
Industry: The compound’s chemical properties make it valuable in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. The hydroxyl group and spiro structure allow it to bind to various enzymes and receptors, influencing biological pathways. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4,4,8,8-Tetramethylspiro[5.5]undecan-2-one: Lacks the hydroxyl group, leading to different chemical properties and reactivity.
10-Hydroxyspiro[5.5]undecan-2-one: Similar structure but without the tetramethyl groups, affecting its stability and interactions.
Uniqueness
10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one is unique due to its combination of a hydroxyl group and tetramethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications and research studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
